5-Amino-4-hydroxybenzene-1,3-dicarboxylic acid

Description

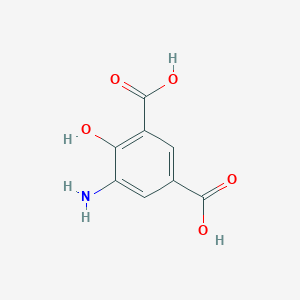

5-Amino-4-hydroxybenzene-1,3-dicarboxylic acid (CAS: EN300-1440267) is a substituted benzene derivative featuring two carboxylic acid groups at positions 1 and 3, an amino group at position 5, and a hydroxyl group at position 2. Its molecular formula is C₈H₇NO₅ (free acid form), with a molecular weight of 197.145 g/mol (free acid) and 245.75 g/mol for its hydrochloride derivative . The compound’s structure combines electron-withdrawing (carboxylic acids) and electron-donating (amino, hydroxyl) groups, which influence its acidity, solubility, and coordination chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-hydroxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,10H,9H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLAHLDJPVUAFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-79-8 | |

| Record name | 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-hydroxybenzene-1,3-dicarboxylic acid typically involves the nitration of isophthalic acid, followed by reduction and hydrolysis. The nitration step introduces a nitro group, which is subsequently reduced to an amino group. The hydrolysis step ensures the formation of the carboxylic acid groups.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-hydroxybenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The amino group can be reduced to form an amine derivative.

Substitution: The amino and hydroxy groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Acyl chlorides or alkyl halides are typical reagents for substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

5-Amino-4-hydroxybenzene-1,3-dicarboxylic acid hydrochloride is a chemical compound with significant interest in the scientific community because of its potential therapeutic and industrial applications. It is a derivative of isophthalic acid, widely used in producing polymers, resins, and pharmaceuticals.

Overview

This compound hydrochloride's synthesis typically involves the nitration of isophthalic acid, followed by reduction and hydrolysis. The nitration step introduces a nitro group, which is then reduced to an amino group. The final step involves the hydrolysis of the ester to yield the desired compound. Industrial production methods for this compound often involve large-scale nitration and reduction processes optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and industrial applications.

Chemical Reactions

This compound hydrochloride undergoes various chemical reactions:

- Oxidation The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction The nitro group can be reduced to an amino group. Reducing agents such as sodium borohydride and hydrogen gas are commonly used.

- Substitution The hydroxyl group can participate in substitution reactions to form ethers or esters. Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Scientific Research Applications

This compound hydrochloride is a compound with diverse applications in chemistry, biology, medicine, and industry.

- Chemistry It is used as a building block for synthesizing various organic compounds and in developing new materials with unique properties.

- Biology This compound is used to study enzyme interactions and metabolic pathways and serves as a model compound for understanding the behavior of similar molecules in biological systems.

- Medicine It has potential therapeutic applications and is being investigated for its role in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.

- Industry It is used to produce polymers and resins, and its unique chemical properties make it suitable for various industrial processes, including manufacturing high-performance materials.

The mechanism of action of this compound hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity, allowing it to form stable complexes with metal ions and other molecules, which can modulate enzyme activity and influence various biochemical pathways.

This compound hydrochloride features an amino group and hydroxyl group that play critical roles in its reactivity. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which allow it to interact with biological targets effectively.

Mechanisms of Action:

- Enzyme Modulation The interactions of this compound with metal ions and other molecules can modulate enzyme activities, influencing metabolic pathways.

- Antioxidant Properties It exhibits antioxidant activity, which helps scavenge free radicals and protect cellular components from oxidative damage.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties and has been studied for its efficacy against various bacterial strains, showing potential as an alternative therapeutic agent in treating infections.

Anticancer Properties

The compound has demonstrated significant cytotoxic effects against several cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of tumor cells by inducing apoptosis and disrupting cell cycle progression. For instance, it has been found to selectively target folate receptors in certain cancer cells, enhancing its anticancer efficacy.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines and reduce the activity of enzymes involved in inflammatory processes.

Case Studies

- Cytotoxicity Assays A study assessed the cytotoxic effects of this compound on KB and IGROV1 cancer cell lines. The compound exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating its potential as a more effective treatment option.

- Enzyme Inhibition Studies Research highlighted the compound's ability to inhibit proteases involved in inflammation. The results demonstrated a dose-dependent inhibition pattern comparable to standard anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 5-Amino-4-hydroxybenzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid groups can also participate in ionic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Substituent Effects on Acidity

- This compound: The amino group (basic) and hydroxyl group (acidic) create a zwitterionic structure, enhancing polarity. The carboxylic acids (pKa ~2–3) dominate acidity, while the hydroxyl (pKa ~10) and amino (pKa ~9–10) groups contribute to pH-dependent solubility .

- 4-Hydroxyisophthalic acid: Lacks amino substituents, resulting in simpler acidity (carboxylic acids and hydroxyl group only). Used in robust MOFs due to strong metal-carboxylate bonds .

- 5-Bromobenzene-1,3-dicarboxylic acid : The electron-withdrawing bromine atom increases carboxylic acid acidity (lower pKa) compared to unsubstituted analogs .

Research Findings and Trends

- MOF Design: Substituted benzene-dicarboxylic acids with polar groups (e.g., -NH₂, -OH) are increasingly explored for functional MOFs. For example, amino groups in this compound could enable post-synthetic modification (PSM) of MOFs for targeted applications .

- Solubility Challenges: The zwitterionic nature of this compound may limit solubility in non-polar solvents, necessitating hydrochloride derivatives for synthetic handling .

- Thermal Stability: Halogenated analogs (e.g., 5-bromo derivative) exhibit lower thermal stability compared to hydroxyl- or amino-substituted variants, as seen in MOF decomposition studies .

Biological Activity

5-Amino-4-hydroxybenzene-1,3-dicarboxylic acid, also known as "5-Amino-4-hydroxyphthalic acid," is an organic compound with significant biological activity. This compound has garnered attention in various fields, including medicinal chemistry and biochemical research, due to its potential therapeutic applications and its role in enzyme interactions and metabolic pathways.

Chemical Structure and Properties

- Molecular Formula : C₈H₇N₁O₅

- SMILES : C1=C(C=C(C(=C1C(=O)O)O)N)C(=O)O

- InChI : InChI=1S/C8H7NO5/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,10H,9H2,(H,11,12)(H,13,14)

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Enzyme Interactions

This compound is utilized to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems. The amino and hydroxyl groups in its structure play crucial roles in its reactivity and interaction with various enzymes.

Antiviral Properties

Research indicates that derivatives of this compound may exhibit antiviral properties. For instance, related compounds have been explored for their ability to inhibit proteases involved in viral replication, such as the βρ-protease from HIV-1 . This suggests that this compound could potentially be developed into therapeutic agents against viral infections.

Antimicrobial Activity

Preliminary studies show that derivatives of this compound may possess antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The mechanism by which this compound exerts its biological effects involves several biochemical interactions:

- Metal Ion Complexation : The compound can form stable complexes with metal ions, which may modulate enzyme activity and influence various biochemical pathways.

- Substitution Reactions : The hydroxyl group can participate in substitution reactions, potentially leading to the formation of more biologically active derivatives.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 2-Amino-5-hydroxyterephthalic acid | Used in photodynamic therapy | Cancer treatment |

| Aminolevulinic acid | Precursor in heme synthesis | Photodynamic therapy |

| Hexaminolevulinate | Used for photodynamic therapy | Cancer treatment |

This compound is noted for its versatility across chemistry, biology, medicine, and industry compared to these compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antiviral Activity : A study demonstrated that certain derivatives could inhibit HIV protease activity effectively, suggesting a pathway for developing antiviral drugs .

- Antimicrobial Screening : In vitro tests have shown promising results against Gram-positive bacteria with MIC values comparable to standard antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 5-amino-4-hydroxybenzene-1,3-dicarboxylic acid?

- Methodology : Synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Nitration : Introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation).

Hydroxylation : Electrophilic substitution or oxidation to install the hydroxyl group at position 3.

Purification : Use recrystallization (e.g., ethanol/water mixtures) or reverse-phase HPLC to isolate the compound from isomers or byproducts .

- Key Considerations : Monitor reaction pH to prevent decarboxylation of the dicarboxylic acid groups. Purity can be verified via HPLC (≥95%) as outlined for similar amino-substituted benzene derivatives .

Q. How can researchers structurally characterize this compound to confirm its identity?

- Analytical Techniques :

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., hydroxyl at C4, amino at C5).

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion [M-H]⁻ at m/z 197.032 (calculated for C8H7NO5) .

- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H/O-H stretch), ~1700 cm⁻¹ (C=O from carboxylic acids), and ~1600 cm⁻¹ (aromatic C=C) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported solubility or reactivity data for this compound?

- Methodology :

- Factorial Design : Systematically vary parameters (pH, temperature, solvent polarity) to identify confounding factors. For example, solubility discrepancies may arise from protonation states of the amino and carboxylic groups .

- Advanced Analytics : Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions.

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs) for separation technologies?

- Approach :

Ligand Design : Exploit the dicarboxylic acid groups for coordination with metal nodes (e.g., Zn²⁺, Cu²⁺).

Synthesis : Solvothermal methods in DMF/water at 80–120°C.

Characterization : Powder XRD to confirm framework topology; BET analysis for surface area evaluation.

- Applications : Potential use in gas separation or catalysis, leveraging the hydrophilic hydroxyl group for selective adsorption .

Q. What computational tools can predict the compound’s reactivity in nucleophilic or electrophilic environments?

- Methods :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (amino/hydroxyl groups) and electrophilic (carboxylic carbons) sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates in varying solvents).

Safety and Handling

Q. What safety protocols are essential for handling this compound in the laboratory?

- Precautions :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in a cool (0–6°C), dry environment in airtight containers to prevent hydrolysis .

- First Aid : For skin contact, rinse with soap/water; for eye exposure, flush with water for 15 minutes and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.